molecular formula C24H33N5O2 B2660611 6-(4-Ethylphenyl)-4-methyl-2-octyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 872840-64-7

6-(4-Ethylphenyl)-4-methyl-2-octyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Cat. No. B2660611
CAS RN: 872840-64-7
M. Wt: 423.561
InChI Key: OHOZJINRNFWLKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Ethylphenyl)-4-methyl-2-octyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione, also known as EMD 57283, is a novel non-nucleoside reverse transcriptase inhibitor (NNRTI) that has shown promising results in the treatment of HIV/AIDS. This compound was first synthesized in the late 1990s and has since been extensively studied for its mechanism of action and potential therapeutic applications.

Mechanism of Action

6-(4-Ethylphenyl)-4-methyl-2-octyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione 57283 works by binding to the HIV-1 reverse transcriptase enzyme, which is essential for the replication of the virus. By binding to the enzyme, 6-(4-Ethylphenyl)-4-methyl-2-octyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione 57283 prevents the conversion of viral RNA into DNA, thereby inhibiting viral replication.
Biochemical and Physiological Effects:
6-(4-Ethylphenyl)-4-methyl-2-octyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione 57283 has been shown to have minimal toxicity in vitro and in vivo. It has also been shown to have good pharmacokinetic properties, with a half-life of approximately 12 hours in rats. In addition, 6-(4-Ethylphenyl)-4-methyl-2-octyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione 57283 has been shown to be well-tolerated in animal studies, with no significant adverse effects observed.

Advantages and Limitations for Lab Experiments

One of the major advantages of 6-(4-Ethylphenyl)-4-methyl-2-octyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione 57283 is its potency and broad-spectrum activity against HIV-1. This makes it a potentially useful therapeutic agent for the treatment of HIV/AIDS. However, one of the limitations of 6-(4-Ethylphenyl)-4-methyl-2-octyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione 57283 is its relatively complex synthesis, which may limit its availability for use in lab experiments.

Future Directions

There are several potential future directions for research on 6-(4-Ethylphenyl)-4-methyl-2-octyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione 57283. One area of interest is the development of new analogs with improved potency and pharmacokinetic properties. Another area of interest is the investigation of the potential use of 6-(4-Ethylphenyl)-4-methyl-2-octyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione 57283 in combination therapy with other antiretroviral drugs. Finally, further studies are needed to fully elucidate the mechanism of action of 6-(4-Ethylphenyl)-4-methyl-2-octyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione 57283 and its potential applications in the treatment of HIV/AIDS.

Synthesis Methods

The synthesis of 6-(4-Ethylphenyl)-4-methyl-2-octyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione 57283 involves a multi-step process that begins with the condensation of 4-ethylphenylhydrazine with 4-methyl-2-octanone to form the corresponding hydrazone. This intermediate is then reacted with ethyl acetoacetate and ammonium acetate to form the purine ring system. The final step involves the introduction of the imidazole ring to form the dihydropurino[7,8-a]imidazole-1,3-dione scaffold.

Scientific Research Applications

6-(4-Ethylphenyl)-4-methyl-2-octyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione 57283 has been extensively studied for its potential therapeutic applications in the treatment of HIV/AIDS. It has been shown to be a potent inhibitor of HIV-1 replication in vitro, with an EC50 value of 1.8 nM. In addition, 6-(4-Ethylphenyl)-4-methyl-2-octyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione 57283 has been shown to be active against a wide range of HIV-1 strains, including those that are resistant to other NNRTIs.

properties

CAS RN

872840-64-7

Product Name

6-(4-Ethylphenyl)-4-methyl-2-octyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Molecular Formula

C24H33N5O2

Molecular Weight

423.561

IUPAC Name

6-(4-ethylphenyl)-4-methyl-2-octyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C24H33N5O2/c1-4-6-7-8-9-10-15-29-22(30)20-21(26(3)24(29)31)25-23-27(16-17-28(20)23)19-13-11-18(5-2)12-14-19/h11-14H,4-10,15-17H2,1-3H3

InChI Key

OHOZJINRNFWLKK-UHFFFAOYSA-N

SMILES

CCCCCCCCN1C(=O)C2=C(N=C3N2CCN3C4=CC=C(C=C4)CC)N(C1=O)C

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.